![molecular formula C18H26N4O2S B1205297 Mesulergine CAS No. 64795-35-3](/img/structure/B1205297.png)
Mesulergine
描述
麦苏勒金,也称为其研发代码 CU-32085,是一种属于麦角碱类物质的化合物。 它作用于血清素和多巴胺受体,并已被研究其潜在的治疗应用,但从未被上市 . 麦苏勒金以其与各种血清素和多巴胺受体的相互作用而闻名,使其成为神经药理学领域中备受关注的化合物 .
准备方法
麦苏勒金的合成涉及多个步骤,从麦角碱骨架开始反应条件通常包括使用试剂,例如二甲胺和氯磺酰氯,在受控温度下进行 .
化学反应分析
麦苏勒金会经历各种化学反应,包括:
氧化: 麦苏勒金可以被氧化形成亚砜和砜。
还原: 还原反应可以将麦苏勒金转化为其相应的胺衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂,以及叠氮化钠等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Pharmacological Properties
Mesulergine functions as both a dopamine D2-like receptor agonist and a serotonin receptor antagonist . Specifically, it exhibits the following properties:
- Dopamine Receptors : Agonist activity at D2-like receptors.
- Serotonin Receptors :
- Antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.
- Partial agonist at 5-HT6 receptors.
- Affinity for other serotonin receptors including 5-HT1A, 5-HT1B, and 5-HT1D.
These interactions suggest that this compound may play a role in modulating dopaminergic and serotonergic systems, which are critical in various neuropsychiatric conditions.
Parkinson's Disease
This compound was primarily investigated for its efficacy in treating Parkinson's disease. Several clinical trials have been conducted to assess its therapeutic potential:
- Double-Blind Controlled Trials : In a study involving 31 patients with early Parkinson's disease, this compound showed comparable efficacy to levodopa/benserazide (Madopar). Approximately 90% of patients experienced improvement in Parkinsonian symptoms without significant dyskinesias or dose-related fluctuations .
- Long-Term Studies : An open-label extension of the initial trial demonstrated sustained benefits over nine months, with patients maintaining functional status while reducing their reliance on levodopa .
- Placebo-Controlled Studies : Another study involving 20 patients indicated that this compound significantly reduced motor disability compared to placebo, with improvements noted in tremor, rigidity, and bradykinesia .
Despite these positive findings, further clinical evaluation was halted due to adverse histological changes observed in animal models .
Potential for Future Research
The promising results from early studies suggest that derivatives of this compound could be valuable in managing Parkinson's disease and possibly other conditions characterized by dopaminergic dysfunction. Researchers have proposed that modifications to the this compound structure might mitigate the adverse effects observed in animal studies while retaining therapeutic efficacy .
Summary of Key Findings
Study Type | Sample Size | Main Findings | |
---|---|---|---|
Double-Blind Controlled Trial | 31 | Significant symptom improvement; well tolerated | Comparable efficacy to standard treatment |
Long-Term Open Study | Varies | Sustained benefits over nine months | Effective for long-term management |
Placebo-Controlled Study | 20 | Reduced motor disability; improved specific symptoms | Efficacy supported by controlled data |
作用机制
相似化合物的比较
麦苏勒金与其他麦角碱衍生物相似,例如:
生物活性
Mesulergine, also known as CU-32-085, is a compound primarily recognized for its role in neuropharmacology, particularly as an antagonist of serotonin receptors and a partial agonist of dopamine receptors. This article explores the biological activity of this compound, detailing its receptor interactions, therapeutic effects, and relevant case studies.
Chemical Structure:
- Chemical Name: N'-(8-α1,6-dimethylergolin-8-yl)-N,N-dimethylsulfamide hydrochloride
- Molecular Weight: 362.5 g/mol
- Purity: ≥99%
Receptor Affinities:
this compound exhibits significant binding affinity to various receptors:
- 5-HT2A and 5-HT2C Receptors: Antagonist activity with pA2 values of 9.1.
- Dopamine D2-like Receptors: Acts as a partial agonist with a Ki value of 8 nM.
- 5-HT7 Receptors: High affinity demonstrated in binding studies in rat brain tissues .
Antiprolactin and Antiparkinsonian Effects
This compound has been studied for its potential to alleviate symptoms associated with Parkinson's disease and hyperprolactinemia. In clinical trials, this compound demonstrated notable efficacy in improving motor symptoms in patients with early-stage Parkinson's disease.
Case Study Summary:
- Study Design: Double-blind controlled trial involving 20 patients.
- Results:
Comparative Efficacy
A comparative analysis of this compound's effects on Parkinson's disease symptoms versus placebo reveals its therapeutic potential:
Symptom | Baseline Score | Score with this compound | Score with Placebo |
---|---|---|---|
Motor Disability | 2.8 | 1.6 | 1.9 |
Tremor | Moderate | Mild | Moderate |
Rigidity | Moderate | Mild | Moderate |
Bradykinesia | Moderate | Mild | Moderate |
Additional Pharmacological Insights
This compound's role extends beyond its receptor antagonism; it also exhibits antihypertensive properties through peripheral mechanisms involving dopamine D2 receptors . Its diverse receptor interactions suggest potential applications in treating various neuropsychiatric conditions.
属性
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHTNZNKOSCNB-YSVLISHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72786-12-0 (mono-hydrochloride) | |
Record name | Mesulergine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046324 | |
Record name | Mesulergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64795-35-3 | |
Record name | Mesulergine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64795-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulergine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESULERGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。